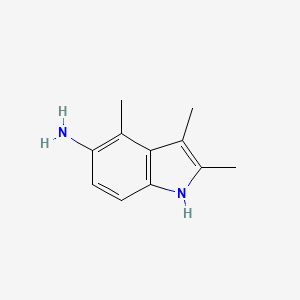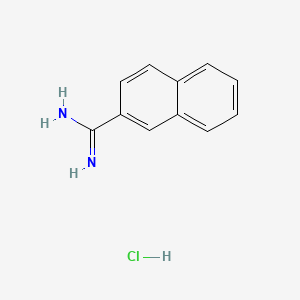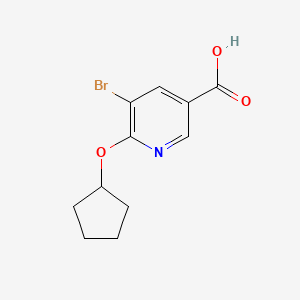
5-Bromo-6-(cyclopentyloxy)nicotinic acid
Overview
Description
Scientific Research Applications
Nicotinic Acid and Cardiovascular Disease Prevention
Nicotinic acid is recognized for its potent effects on lipid profiles, including lowering LDL and VLDL cholesterol while raising HDL cholesterol. It's been associated with reduced cardiovascular events and atherosclerosis progression. The discovery of G-protein-coupled receptor 109A as its receptor has provided insights into its lipid-altering mechanisms and uncovered nonlipid-mediated anti-inflammatory effects, suggesting a novel atheroprotective role (Digby, Lee, & Choudhury, 2009).
Anticancer Potential of Nicotinic Acid Derivatives
Nicotinic acid and its derivatives have shown significant promise in anticancer research. Their wide variety of biological properties makes them key targets for the development of anticancer drugs. Considerable synthesis and investigation efforts have been dedicated to exploring the anticancer potential of nicotinamide derivatives (Jain, Utreja, Kaur, & Jain, 2020).
Nutritional and Performance Enhancement in Poultry
Research on niacin and its forms, such as nicotinic acid, has explored their effects on growth, performance, blood parameters, and immune system enhancement in broilers. Supplementation with niacin derivatives in broiler diets has shown to improve final weight, carcass weight, and reduce abdominal fat, along with reducing cholesterol levels in muscle and decreasing leg disorders, enhancing overall broiler performance (Ahmadian, Bouyeh, & Seidavi, 2021).
Safety and Hazards
The safety data sheet for a similar compound, 5-Bromonicotinic acid, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle the compound with appropriate protective equipment and to avoid breathing dust/fume/gas/mist/vapors/spray .
Mechanism of Action
Target of Action
It is known that nicotinic acid derivatives often interact with various receptors and enzymes in the body, influencing a range of biological processes .
Mode of Action
Nicotinic acid derivatives typically exert their effects by binding to their target receptors or enzymes, thereby modulating their activity .
properties
IUPAC Name |
5-bromo-6-cyclopentyloxypyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3/c12-9-5-7(11(14)15)6-13-10(9)16-8-3-1-2-4-8/h5-6,8H,1-4H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYOHDICWFJBGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C=C(C=N2)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-(cyclopentyloxy)nicotinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



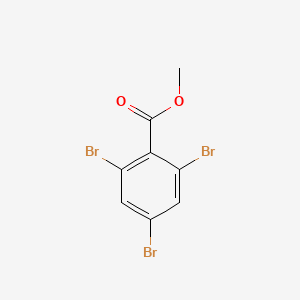
![2-[2-(trifluoromethyl)phenoxy]tetrahydro-2H-pyrane](/img/structure/B3104653.png)

![4-[(2,3-dimethylphenoxy)methyl]benzoic Acid](/img/structure/B3104682.png)
![4-[(2,3,5-Trimethylphenoxy)methyl]benzoic acid](/img/structure/B3104688.png)
![4-[(2,4-Difluorophenoxy)methyl]benzoic acid](/img/structure/B3104698.png)
![4-[(3,5-dimethylphenoxy)methyl]benzoic Acid](/img/structure/B3104703.png)
![4-[(2-propan-2-ylphenoxy)methyl]benzoic Acid](/img/structure/B3104710.png)
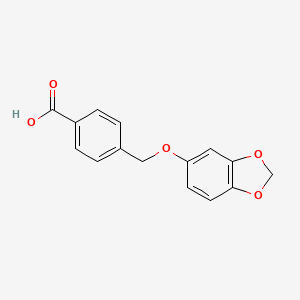
![3-Azatricyclo[4.2.2.0(2)]decan-4-one](/img/structure/B3104719.png)


